- Preparation of organic nitriles from aldoximes., World Intellectual Property Organization, , ,
Cas no 94610-82-9 (2-Fluoro-4-methoxybenzonitrile)

94610-82-9 structure
Nom du produit:2-Fluoro-4-methoxybenzonitrile
Numéro CAS:94610-82-9
Le MF:C8H6FNO
Mégawatts:151.137745380402
MDL:MFCD00509374
CID:61739
PubChem ID:639878
2-Fluoro-4-methoxybenzonitrile Propriétés chimiques et physiques
Nom et identifiant
-
- 2-Fluoro-4-methoxybenzonitrile
- 3-Fluoro-4-cyanoanisole
- 2-fluoro-4-methoxybenzenecarbonitrile
- 2-Fluoro-4-methoxy-benzonitrile
- 3-Fluor-4-cyano-anisol
- 4-Cyano-3-fluoroanisole
- 4-methoxy-2-fluorobenzonitrile
- benzonitrile,2-fluoro-4-methoxy
- fluoro-4-methoxy-benzonitrile
- benzonitrile, 2-fluoro-4-methoxy-
- 3-FLUORO-4-CYANO ANISOLE
- 3-FLUORO-4-CYANO ANISOL
- PubChem4783
- KSC494M1T
- 2-fluor-4-methoxybenzonitrile
- HWKUZTFIZATJPM-UHFFFAOYSA-N
- WT445
- SBB055495
- WT220
- 2-Fluoro-4-methoxybenzonitrile (ACI)
- FS-1326
- CS-W008288
- SY103944
- Z1160930711
- EN300-106135
- DB-008199
- AC-4076
- 94610-82-9
- DTXSID20348678
- MFCD00509374
- DTXCID00299750
- AKOS006343216
- SCHEMBL2539990
-
- MDL: MFCD00509374
- Piscine à noyau: 1S/C8H6FNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3
- La clé Inchi: HWKUZTFIZATJPM-UHFFFAOYSA-N
- Sourire: N#CC1C(F)=CC(OC)=CC=1
Propriétés calculées
- Qualité précise: 151.04300
- Masse isotopique unique: 151.043
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 1
- Complexité: 174
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: 1.7
- Surface topologique des pôles: 33
- Charge de surface: 0
Propriétés expérimentales
- Couleur / forme: White to Yellow Solid
- Dense: 1.18
- Point de fusion: 62-65°C
- Point d'ébullition: 233.9°Cat760mmHg
- Point d'éclair: 95.3°C
- Indice de réfraction: 1.505
- Le PSA: 33.02000
- Le LogP: 1.70598
2-Fluoro-4-methoxybenzonitrile Informations de sécurité
-
Symbolisme:
- Mot signal:Danger
- Description des dangers: H331,H302,H312,H315,H319,H335
-
Déclaration d'avertissement:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Numéro de transport des marchandises dangereuses:UN 3276
- Code de catégorie de danger: 20/21/22-36/37/38
- Instructions de sécurité: S23; S36/37/39
-
Identification des marchandises dangereuses:
- Niveau de danger:6.1
- Terminologie du risque:R20/21/22
- Conditions de stockage:Store at room temperature
- Groupe d'emballage:III
2-Fluoro-4-methoxybenzonitrile Données douanières
- Code HS:2926909090
- Données douanières:
Code douanier chinois:
2926909090Résumé:
2926909090 autres composés à base de nitrile. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
HS: 2926909090 autres composés fonctionnels nitriles TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
2-Fluoro-4-methoxybenzonitrile PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
AstaTech | 24124-5/G |
3-FLUORO-4-CYANOANISOLE |
94610-82-9 | 97% | 5g |
$123 | 2023-09-18 | |
AstaTech | 24124-25/G |
3-FLUORO-4-CYANOANISOLE |
94610-82-9 | 97% | 25/G |
$204 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F20880-5g |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 5g |
¥1248.0 | 2023-09-07 | |
Enamine | EN300-106135-5.0g |
2-fluoro-4-methoxybenzonitrile |
94610-82-9 | 95% | 5g |
$40.0 | 2023-05-03 | |
Enamine | EN300-106135-0.1g |
2-fluoro-4-methoxybenzonitrile |
94610-82-9 | 95% | 0.1g |
$19.0 | 2023-10-28 | |
eNovation Chemicals LLC | D403743-1kg |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 1kg |
$3600 | 2024-06-05 | |
Apollo Scientific | PC1358-5g |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 98% | 5g |
£18.00 | 2025-02-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F810199-1g |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 1g |
¥105.30 | 2022-01-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F810199-200mg |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 200mg |
¥27.00 | 2022-01-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020188-5g |
2-Fluoro-4-methoxybenzonitrile |
94610-82-9 | 97% | 5g |
437.0CNY | 2021-07-05 |
2-Fluoro-4-methoxybenzonitrile Méthode de production
Synthetic Routes 1
Conditions de réaction
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Solvents: 1,4-Dioxane ; 48 h, 45 °C
Référence
- Regioselective SNAr reactions of substituted difluorobenzene derivatives: practical synthesis of fluoroaryl ethers and substituted resorcinolsTetrahedron Letters, 2009, 50(27), 3776-3779,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Oxygen Catalysts: Acridinium, 3,6-bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-, tet… Solvents: Acetonitrile , Water ; 24 h, pH 9, rt
Référence
- Direct C-H Cyanation of Arenes via Organic Photoredox CatalysisJournal of the American Chemical Society, 2017, 139(8), 2880-2883,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Zinc Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ; 16 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Référence
- Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophilesChemRxiv, 2021, 1, 1-14,
Synthetic Routes 5
Conditions de réaction
Référence
- Synthesis of [1]benzothieno[3,2-d]pyrimidines substituted with electron donating substituents on the benzene ringJournal of Heterocyclic Chemistry, 1997, 34(4), 1163-1172,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Lead tetraacetate , Ammonia Solvents: Toluene
Référence
- Synthesis and pharmacological investigations of novel benzimidazoles as fluorescent ligands of the estrogen receptor2006, , ,,
Synthetic Routes 7
Conditions de réaction
Référence
- The synthesis and transition temperatures of benzoate ester derivatives of 2-fluoro-4-hydroxy- and 3-fluoro-4-hydroxybenzonitrilesHelvetica Chimica Acta, 1984, 67(6), 1572-9,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Zinc Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ; 16 h, 120 °C; 120 °C → rt
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary NucleophilesJournal of the American Chemical Society, 2021, 143(27), 10422-10428,
Synthetic Routes 9
Conditions de réaction
1.1 Solvents: Methanol
Référence
- Preparation of cyanofluorophenol from 2,4-difluorobenzonitrile and alcohols, Japan, , ,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide
Référence
- Methods for rapid formation of chemicals including positron emission tomography biomarkers, United States, , ,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Bromine Solvents: Chloroform ; 7 h, 60 °C
1.2 Solvents: Dimethylformamide ; overnight, reflux
1.2 Solvents: Dimethylformamide ; overnight, reflux
Référence
- Triazolylacetylpiperaizne compounds as mGlu5 receptor modulators and their preparation, United States, , ,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 2 h, reflux; reflux → rt
Référence
- Preparation of benzo[4,5]furo[3,2-b]pyridin-2-ones and pyrido[3,2-b]indol-2-ones as inhibitors of HIV reverse transcriptase, World Intellectual Property Organization, , ,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 21 h, rt
Référence
- Preparation of [(hetero)aryloxy]phenylalkylamines as inhibitors of nitric oxide synthase for treatment of inflammatory diseases, pain, and CNS diseases, World Intellectual Property Organization, , ,
Synthetic Routes 14
Conditions de réaction
Référence
- Preparation of aromatic hydroxyamidine derivatives and their use as leukotriene receptor antagonists., European Patent Organization, , ,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: 2241939-24-0 Solvents: Tetrahydrofuran , Xylene , Water ; 2.5 h, rt
Référence
- Oxidative cyanide-free cyanation on arylboronic acid derivatives using aryl/heteroaryl thiocyanate using novel IL-PdCl4 catalyst under mild conditionJournal of Sulfur Chemistry, 2018, 39(5), 507-515,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine , Diisopropylethylamine Solvents: Acetonitrile ; 2 h, 82 °C
Référence
- Fluorinated Vilsmeier Reagent: TFEDMA-mediated Synthesis of Aryl-cyanides and Aryl-amides via the Activation of OximesAsian Journal of Organic Chemistry, 2023, 12(6),,
Synthetic Routes 17
Conditions de réaction
Référence
- Preparation of heterocyclic compounds for the treatment of pain, in particular neuropathic pain, and/or other diseases or disorders that are associated with AT2R and/or AT2R mediated signaling, World Intellectual Property Organization, , ,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Methoxyacetonitrile , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Palladium diacetate , Water , Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Tetrahydrofuran ; 12 h, 45 °C
Référence
- Dehydration of primary amides to nitriles in water. Late-stage functionalization and 1-pot multistep chemoenzymatic processes under micellar catalysis conditionsGreen Chemistry, 2022, 24(7), 2853-2858,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Sodium bicarbonate Catalysts: 2356187-82-9 Solvents: Ethanol ; 5 min
1.2 24 h, 35 °C
1.2 24 h, 35 °C
Référence
- 11C-, 12C-, and 13C-cyanation of electron-rich arenes via organic photoredox catalysisChem, 2023, 9(2), 343-362,
2-Fluoro-4-methoxybenzonitrile Raw materials
- Benzaldehyde, 2-fluoro-4-methoxy-, oxime
- 1-bromo-2-fluoro-4-methoxy-benzene
- 1-fluoro-3-methoxybenzene
- 2,4-Difluorobenzonitrile
- Thiocyanic acid, 5-bromo-1H-indol-3-yl ester
- (2-fluoro-4-methoxyphenyl)boronic acid
- 4-Methoxy-2-nitrobenzonitrile
- 2-Fluoro-4-methoxybenzamide
- 2-Fluoro-1,4-dimethoxybenzene
- 2-Fluoro-4-methoxybenzaldehyde
- 2-Fluoro-4-hydroxybenzonitrile
- trimethylsilanecarbonitrile
2-Fluoro-4-methoxybenzonitrile Preparation Products
2-Fluoro-4-methoxybenzonitrile Littérature connexe
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:94610-82-9)2-Fluoro-4-methoxybenzonitrile

Pureté:99%/99%
Quantité:25g/100g
Prix ($):222.0/649.0